Synthesis and characterization of 7-Fluoro-4-hydroxy-2H-chromen-2-one
Synthesis and characterization of 7-Fluoro-4-hydroxy-2H-chromen-2-one
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Fluoro-4-hydroxy-2H-chromen-2-one
Introduction: The Significance of Fluorinated 4-Hydroxycoumarins
4-Hydroxycoumarins represent a critical class of heterocyclic compounds, forming the structural core of numerous molecules with significant biological activities.[1][2] They are perhaps most famously known as vitamin K antagonists, a property that led to the development of widely used anticoagulants like warfarin.[1] The versatility of the 4-hydroxycoumarin scaffold makes it a privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antibacterial, antiviral, and anticancer properties.[2][3]
The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug development. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
This guide focuses on 7-Fluoro-4-hydroxy-2H-chromen-2-one (CAS No. 2145-27-9), a fluorinated analog of 4-hydroxycoumarin.[4] This compound serves not only as a subject for investigating the effects of fluorination on the classic coumarin core but also as a valuable and versatile building block for the synthesis of more complex, biologically active molecules.[4] Its utility has been demonstrated in the preparation of novel chromeno[4,3-b]pyridinone derivatives, which have shown promising anticancer and antimicrobial activities.[4]
This document provides a comprehensive overview of a robust synthetic protocol for 7-Fluoro-4-hydroxy-2H-chromen-2-one, followed by a detailed guide to its structural characterization using modern spectroscopic techniques.
Part 1: Synthesis via Pechmann Condensation
The most direct and widely adopted method for the synthesis of 4-hydroxycoumarins is the Pechmann condensation.[5] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the target molecule, this translates to the reaction between 3-fluorophenol and ethyl acetoacetate.
Principle and Mechanism
The Pechmann condensation proceeds through an initial transesterification between the phenol and the β-ketoester, catalyzed by a strong acid like concentrated sulfuric acid. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation), where the newly formed ester cyclizes onto the activated aromatic ring. A final dehydration step yields the stable aromatic coumarin ring system. The electron-donating hydroxyl group of the phenol activates the ring for the cyclization step.
The proposed mechanism is visualized in the diagram below.
Caption: Reaction mechanism for the synthesis of 7-Fluoro-4-hydroxy-2H-chromen-2-one.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis from readily available starting materials. The causality behind key steps is explained to provide field-proven insight.
Reagents and Materials:
| Reagent / Material | Molecular Formula | MW ( g/mol ) | Quantity | Role |
| 3-Fluorophenol | C₆H₅FO | 112.10 | 5.6 g (0.05 mol) | Phenolic Substrate |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.5 g (0.05 mol) | β-Ketoester |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | Catalyst / Solvent |
| Crushed Ice / Water | H₂O | 18.02 | ~300 mL | Precipitation / Wash |
| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |
Workflow Visualization:
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Procedure:
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Reaction Setup: Place a 100 mL beaker or flask containing 25 mL of concentrated sulfuric acid into an ice-water bath. Allow the acid to cool to below 10°C with gentle stirring.
-
Rationale: The subsequent addition of reactants to sulfuric acid is highly exothermic. Pre-cooling the acid is a critical safety measure to control the reaction temperature and prevent unwanted side reactions or degradation.
-
-
Addition of Reactants: In a separate container, mix 3-fluorophenol (5.6 g) and ethyl acetoacetate (6.5 g). Add this mixture dropwise to the cold, stirring sulfuric acid over 20-30 minutes, ensuring the temperature does not rise above 10°C.
-
Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let the reaction mixture stir for 12-18 hours. The solution will typically darken in color.
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Rationale: While the initial mixing requires cooling, the condensation reaction itself proceeds efficiently at room temperature over several hours.
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-
Product Isolation: Slowly and carefully pour the reaction mixture into a larger beaker containing approximately 300 g of crushed ice, while stirring vigorously. A solid precipitate will form.
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Rationale: Pouring the acidic mixture into ice accomplishes two goals simultaneously: it quenches the reaction and causes the water-insoluble organic product to precipitate out of the now-diluted aqueous acid solution.
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-
Purification: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove any residual acid. The crude product can then be purified by recrystallization from ethanol to yield an off-white crystalline solid.[4]
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Drying and Yield: Dry the purified crystals in a vacuum oven. Weigh the final product to determine the yield. The expected melting point is in the range of 220–225 °C.[4]
Part 2: Characterization and Structural Validation
Confirming the identity and purity of the synthesized 7-Fluoro-4-hydroxy-2H-chromen-2-one is achieved through a combination of spectroscopic and physical methods. The data presented here are based on established values for coumarin derivatives and serve as a benchmark for successful synthesis.[6][7][8]
Physical Properties
| Property | Observation | Source |
| Appearance | Off-white powder/crystals | [4] |
| Molecular Formula | C₉H₅FO₃ | [4] |
| Molecular Weight | 180.13 g/mol | [4] |
| Melting Point | 220 – 225 °C | [4] |
Spectroscopic Characterization
2.2.1 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The compound exhibits tautomerism, but the 4-hydroxy-2-chromenone form is predominant. Spectra are typically recorded in DMSO-d₆.
Table of Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~11.0-12.0 | broad singlet | 4-OH | Exchangeable with D₂O. Chemical shift is concentration-dependent. |
| ~7.85 | dd (J ≈ 8.8, 6.0 Hz) | H-5 | Coupled to H-6 (ortho) and the fluorine at C-7 (meta). |
| ~7.15 | dd (J ≈ 8.8, 2.4 Hz) | H-6 | Coupled to H-5 (ortho) and H-8 (meta). |
| ~7.05 | dd (J ≈ 9.2, 2.4 Hz) | H-8 | Coupled to the fluorine at C-7 (ortho) and H-6 (meta). |
| ~5.70 | s | H-3 | Vinylic proton on the pyrone ring. |
Table of Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165.0 | C-4 | Carbon bearing the hydroxyl group. |
| ~163.0 (d) | C-7 | Carbon attached to fluorine, shows a large C-F coupling constant. |
| ~160.5 | C-2 | Lactone carbonyl carbon. |
| ~154.0 | C-9 (C-8a) | Bridgehead carbon. |
| ~127.0 (d) | C-5 | Shows a small C-F coupling. |
| ~115.0 (d) | C-10 (C-4a) | Bridgehead carbon, shows C-F coupling. |
| ~113.0 (d) | C-6 | Shows C-F coupling. |
| ~104.0 (d) | C-8 | Shows a large C-F coupling. |
| ~91.0 | C-3 | Vinylic carbon. |
Note: (d) denotes a doublet due to coupling with ¹⁹F. Exact chemical shifts and coupling constants (J) should be determined empirically.
2.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table of Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300 - 3100 (broad) | O-H stretch (phenolic hydroxyl) |
| ~1710 (strong) | C=O stretch (α,β-unsaturated lactone) |
| 1620, 1560 | C=C stretch (aromatic and pyrone ring) |
| ~1250 | C-F stretch (aryl fluoride) |
| ~1150 | C-O stretch (lactone and phenol) |
2.2.3 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution technique like Electrospray Ionization (ESI), one can verify the exact mass.
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Expected Molecular Ion Peak [M+H]⁺: m/z = 181.0295 (for C₉H₆FO₃⁺)
References
-
Al-Warhi, T., Rizvi, S. Z., & Al-Sanea, M. M. (2021). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate. [Link][9]
-
Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Science and Education Publishing. [Link][3][10]
-
Valizadeh, H., & Gholipur, H. (2016). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. [Link][1][2]
-
Al-Warhi, T., Rizvi, S. Z., & Al-Sanea, M. M. (2014). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society. [Link][6]
-
Sakinah, N., & Jumal, J. (2021). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. Malaysian Journal of Science Health & Technology. [Link][11]
-
Sakinah, N., & Jumal, J. (2021). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. Malaysian Journal of Science Health & Technology. [Link][12]
-
Anand, N., & Venkataraman, K. (1949). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A. [Link][13]
-
Ahmed, A. M., et al. (2022). Synthesis and Characterization of New Coumarin Derivatives. Basrah Journal of Science. [Link]
-
Wang, B-L., et al. (2021). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Molecules. [Link][14]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. [Link][15]
-
Al-Jbouri, F. H. (2014). Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. Journal of Al-Nahrain University. [Link][16]
-
Singh, R., & Singh, O. (2015). Synthesis of Coumarin Derivatives and Antimicrobial Activities against E-Coli. International Journal of Science and Research. [Link][17]
-
Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry. [Link][10]
-
Jung, J-C., & Park, O-S. (2009). Facile Synthesis of 4-Hydroxycoumarin. Scribd. [Link][18]
-
SpectraBase. (n.d.). 4-PERFLUOROHEPTYL-7-HYDROXYCOUMARIN. Wiley. [Link][19]
-
Tyagi, B., et al. (2007). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Journal of Molecular Catalysis A: Chemical. [Link]
-
Volovodenko, A. P., et al. (2016). A practical way to synthesize chiral fluoro-containing polyhydro-2H-chromenes from monoterpenoids. ResearchGate. [Link][20]
-
Abu-Hashem, A. A. (2015). 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Connect Journals. [Link][21]
-
Nagpure, S., et al. (2022). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR. [Link][5]
-
Jamaludin, A. A., et al. (2019). Synthesis of fluorescent compound, 7-Hydroxy-4- methyl-2H-chroman-2-one via Pechmann condensation of citric acid and resorcinol. World Researchers Associations. [Link][22]
-
Samiei, F., et al. (2021). Three reaction pathways of Pechmann condensation for 7-hydroxy-4-methylcoumarin. ResearchGate. [Link][23]
-
Stoyanova, M., et al. (2009). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules. [Link][7]
-
Sosnovskikh, V. Y., et al. (2015). Structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarins. ResearchGate. [Link][8]
-
Djandé, A., et al. (2018). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Physical Chemistry: An Indian Journal. [Link][24]
-
Valizadeh, H., & Gholipur, H. (2016). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. [Link][2]
-
Josa-Culleré, L., & Bax, B. D. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. [Link][25]
-
Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research. [Link][26]
-
Josa-Culleré, L., & Bax, B. D. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PubMed Central. [Link][27]
-
Jadhav, S. D., & Kulkarni, M. V. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link][28]
-
Al-Soud, Y. A., et al. (2008). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules. [Link][29]
-
Unknown. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Unknown Source. [Link][30]
Sources
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 4. ossila.com [ossila.com]
- 5. jetir.org [jetir.org]
- 6. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciepub.com [sciepub.com]
- 11. [PDF] Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemmethod.com [chemmethod.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. ijsr.net [ijsr.net]
- 18. scribd.com [scribd.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. researchgate.net [researchgate.net]
- 21. connectjournals.com [connectjournals.com]
- 22. worldresearchersassociations.com [worldresearchersassociations.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. rsc.org [rsc.org]
